Benzyl N-[cyano(naphthalen-2-yl)methyl]carbamate
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Overview
Description
Benzyl N-[cyano(naphthalen-2-yl)methyl]carbamate is a chemical compound with the molecular formula C20H16N2O2 and a molecular weight of 316.35 g/mol It is known for its unique structure, which includes a naphthalene ring, a cyano group, and a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl N-[cyano(naphthalen-2-yl)methyl]carbamate typically involves the reaction of naphthalene derivatives with benzyl isocyanate and a cyano group donor under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the formation of the carbamate linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[cyano(naphthalen-2-yl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.
Major Products Formed
Oxidation: Formation of naphthalene oxides.
Reduction: Formation of benzyl N-[amino(naphthalen-2-yl)methyl]carbamate.
Substitution: Formation of various substituted benzyl carbamates depending on the substituent introduced.
Scientific Research Applications
Benzyl N-[cyano(naphthalen-2-yl)methyl]carbamate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of Benzyl N-[cyano(naphthalen-2-yl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Benzyl N-[cyano(phenyl)methyl]carbamate
- Benzyl N-[cyano(benzyl)methyl]carbamate
- Benzyl N-[cyano(anthracen-2-yl)methyl]carbamate
Uniqueness
Benzyl N-[cyano(naphthalen-2-yl)methyl]carbamate is unique due to the presence of the naphthalene ring, which imparts distinct electronic and steric properties compared to other similar compounds.
Properties
IUPAC Name |
benzyl N-[cyano(naphthalen-2-yl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2/c21-13-19(18-11-10-16-8-4-5-9-17(16)12-18)22-20(23)24-14-15-6-2-1-3-7-15/h1-12,19H,14H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNVRCYNTVYXCQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(C#N)C2=CC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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